molecular formula C19H22ClFN4O B2418147 RO4858542 CAS No. 1211312-09-2

RO4858542

Cat. No.: B2418147
CAS No.: 1211312-09-2
M. Wt: 376.86
InChI Key: LXEQLGKPRHRRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO4858542 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a dihydroquinazolinone core, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

RO4858542 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific safety and hazard information for “1-[(3-Fluorophenyl)methyl]-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride” is not detailed in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RO4858542 typically involves multiple steps, starting with the preparation of the dihydroquinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure its quality for various applications .

Chemical Reactions Analysis

Types of Reactions: RO4858542 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives .

Comparison with Similar Compounds

Uniqueness: RO4858542 is unique due to its combination of a piperazine ring and a dihydroquinazolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O.ClH/c20-15-4-1-3-14(11-15)13-24-18-6-2-5-17(16(18)12-22-19(24)25)23-9-7-21-8-10-23;/h1-6,11,21H,7-10,12-13H2,(H,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEQLGKPRHRRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC(=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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